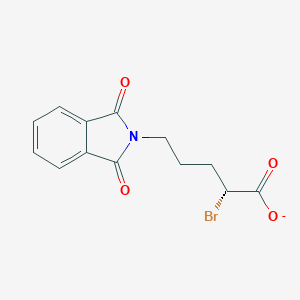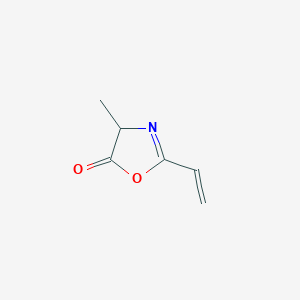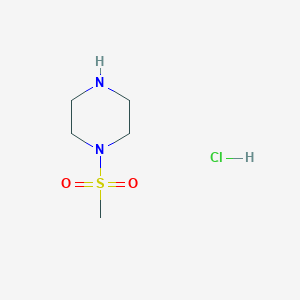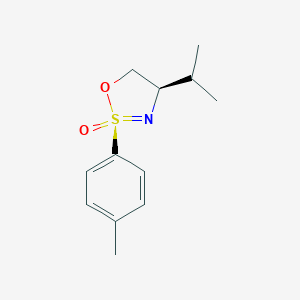![molecular formula C12H15N3O B061121 1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime CAS No. 184021-60-1](/img/structure/B61121.png)
1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Benzodiazines in Medicinal and Agrochemical Arenas
Benzodiazines, including cinnolines, quinazolines, phthalazines, and quinoxalines, are important due to their broad biological properties and wide applications in pharmaceuticals and agrochemicals. These compounds serve as key structural units in bioactive natural products and synthetic molecules that are promising drug candidates, highlighting their therapeutic activities. Their increasing uses in medicinal and agrochemical fields have spurred further research into this group of compounds, emphasizing the need for innovative methodologies for their synthesis and application expansion (Mathew et al., 2017).
Innovative Synthesis Techniques
Research has developed efficient methods for synthesizing indazolone-fused cinnolines through Ir-catalyzed [4 + 2] annulation, demonstrating the chemical versatility and potential for novel applications of cinnoline derivatives in creating complex heterocyclic structures. This method showcases the adaptability of cinnoline chemistry to accommodate various functional groups, thereby expanding the utility of these compounds in synthetic organic chemistry (Mahesha et al., 2018).
Electronic and Material Applications
Studies on conjugated polymers containing benzo[c]cinnoline and oxadiazole moieties reveal their potential in electronic applications, such as organic light-emitting diodes (OLEDs). These polymers exhibit unique electrochemical properties due to the electron-accepting abilities of their constituent moieties, indicating their use as hole-blocking or electron-injection layers in OLED devices. This highlights the relevance of benzo[c]cinnoline derivatives in developing advanced materials for electronics (Chen et al., 2011).
Anticancer Research
Cinnoline derivatives have been explored for their potential as anticancer agents. Research into aza-analogs of dibenzo[c,h]cinnoline and their triazachrysenes derivatives has shown promising topoisomerase I-targeting activity and cytotoxicity, reinforcing the structure-activity relationships vital for developing effective anticancer drugs. Such studies underscore the therapeutic potential of cinnoline-based compounds in oncology (Singh et al., 2003).
Eigenschaften
IUPAC Name |
N-(3,4,7,8,9,10-hexahydro-2H-benzo[c]cinnolin-1-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-15-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-14-10/h16H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZHVEVFGFUYLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(CCCC3=NO)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














